REACTION_CXSMILES
|
[Cl:1][Si:2]([CH3:10])([CH3:9])[CH:3]=[CH:4][Si:5]([Cl:8])([CH3:7])[CH3:6]>[Pd]>[Cl:1][Si:2]([CH3:10])([CH3:9])[CH2:3][CH2:4][Si:5]([Cl:8])([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C=C[Si](C)(C)Cl)(C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of 50° C., until a pressure of 5.0 bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As a result of the reaction
|
Type
|
CUSTOM
|
Details
|
the pressure gradually decreased again to about 2.0 to 2.5 bar (progressing hydrogenation reaction)
|
Type
|
CUSTOM
|
Details
|
as a result of the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
was absorbed by the system
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
a temperature of 50° C
|
Type
|
FILTRATION
|
Details
|
filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](CC[Si](C)(C)Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |